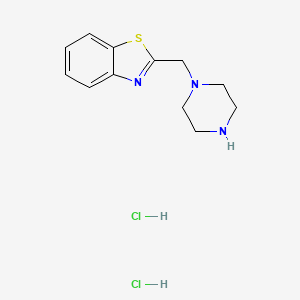

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride

Descripción general

Descripción

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is a chemical compound characterized by its unique molecular structure, which includes a benzothiazole ring system attached to a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride typically involves the reaction of 1,3-benzothiazole with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where 1,3-benzothiazole is treated with piperazine in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Piperazine Ring

The secondary amines in the piperazine group are reactive toward electrophilic agents. Key reactions include:

Alkylation Reactions

-

Example : Reaction with alkyl halides (e.g., bromomethyl derivatives) in dimethylformamide (DMF) or isopropanol under basic conditions (e.g., K₂CO₃) forms quaternary ammonium salts .

-

Conditions :

Acylation Reactions

-

Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides. This reaction typically occurs in inert solvents like dichloromethane at room temperature .

Reactivity of the Benzothiazole Core

The benzothiazole ring exhibits electrophilic aromatic substitution (EAS) and sulfur-based reactivity:

Electrophilic Aromatic Substitution

-

Nitration : Directed by the electron-withdrawing thiazole ring, substitution occurs at the C5 or C7 positions under HNO₃/H₂SO₄ conditions .

-

Halogenation : Bromine or chlorine can substitute at the C6 position in the presence of Lewis acids (e.g., FeBr₃) .

Sulfur Oxidation

-

The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

Acid-Base Reactions

The compound exists as a dihydrochloride salt, enabling reversible protonation:

-

Deprotonation : Treatment with NaOH or NH₄OH liberates the free base (2-(Piperazin-1-ylmethyl)-1,3-benzothiazole), increasing solubility in organic solvents .

-

Reprotonation : Reacts with HCl gas in ethanol to regenerate the salt form .

Methylene Bridge Reactivity

The CH₂ group linking benzothiazole and piperazine undergoes:

Oxidation

-

Catalytic oxidation (e.g., KMnO₄ in acidic conditions) converts the methylene bridge to a ketone, forming 2-(Piperazin-1-ylcarbonyl)-1,3-benzothiazole .

Radical Reactions

Complexation with Metal Ions

The piperazine nitrogen and benzothiazole sulfur act as ligands for transition metals:

-

Example : Forms stable complexes with Cu(II) or Fe(III) in aqueous ethanol, validated by UV-Vis and ESR spectroscopy .

Comparative Reaction Table

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride has demonstrated significant antibacterial properties against various pathogens, including Bacillus subtilis and Staphylococcus aureus. Its mechanism of action likely involves interference with essential bacterial processes such as cell wall synthesis and protein synthesis .

Antipsychotic Potential

Research indicates that this compound may act as a dopamine and serotonin antagonist, positioning it as a potential candidate for treating neuropsychiatric disorders such as schizophrenia and depression. Its affinity for the dopamine D4 receptor (D4R) suggests it could modulate cognitive functions and behaviors associated with these conditions .

Biological Studies

Enzyme Inhibition Studies

Due to its structural similarity to biologically active molecules, this compound is utilized in studies examining enzyme inhibition. It has been shown to affect various biochemical pathways, making it a valuable tool in pharmacological research aimed at developing new therapeutic agents .

Neuropharmacology

Recent investigations into D4R-selective compounds have highlighted the potential of benzothiazole derivatives in treating conditions like ADHD and substance use disorders. The compound's ability to selectively bind to D4R emphasizes its relevance in neuropharmacology .

Material Science

The compound is also explored for its utility in developing new materials with specific properties, including polymers and coatings. Its unique chemical structure allows for modifications that can tailor these materials for particular applications.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

This table summarizes the compound's effectiveness against common bacterial strains.

Table 2: D4R Binding Affinity Comparison

| Compound | Ki (nM) | Selectivity Ratio (D4R/D2R) |

|---|---|---|

| 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole | ≤6.9 | >91 |

| NGD-94–1 | - | - |

| L-745,870 | - | - |

This table illustrates the binding affinity of the compound compared to other known D4R ligands, indicating its potential for further development in treating neuropsychiatric disorders.

Mecanismo De Acción

The mechanism by which 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparación Con Compuestos Similares

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

2-(Piperazin-1-ylmethyl)phenyl]methanol: This compound shares the piperazine moiety but has a different aromatic ring system.

2-(Piperazin-1-ylmethyl)quinoxaline hydrochloride: Another compound with a piperazine group, but with a quinoxaline ring instead of benzothiazole.

These compounds may have different biological activities and applications, highlighting the uniqueness of this compound.

Actividad Biológica

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Profile

- Molecular Formula : C₁₂H₁₅N₃S

- Molecular Weight : 306.25 g/mol

- CAS Number : 1171038-67-7

- Structure : The compound features a benzothiazole core substituted with a piperazine moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have shown promising results against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines such as HeLa and HCT116. Compounds showed IC50 values indicating significant cytotoxicity. For instance, compound 7h demonstrated an IC50 of 3.995 µM in HeLa cells, suggesting strong inhibitory effects on cell viability .

- Table 1 : IC50 Values for Selected Compounds

Compound Cell Line IC50 (µM) 2c HCT116 ≤50 7h HeLa 3.995 7l HeLa 5

- Mechanism of Action :

- Molecular Docking Studies :

Receptor Interactions

The compound has been identified as a selective agonist for peroxisome proliferator-activated receptor δ (PPARδ), which plays a role in metabolic regulation and inflammation. This receptor is a target for treating metabolic syndrome, indicating that derivatives of benzothiazole could have dual therapeutic applications in both cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR studies conducted on piperazinyl-benzothiazole derivatives indicate that modifications to the benzothiazole ring and piperazine substituents significantly affect biological activity. For example:

- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

- Alkyl substitutions on the piperazine moiety can modulate receptor selectivity and binding affinity.

Propiedades

IUPAC Name |

2-(piperazin-1-ylmethyl)-1,3-benzothiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANHMEMTMIYEFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.